molecular formula C23H26N2O2S B2921295 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 872208-44-1

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2921295
CAS No.: 872208-44-1
M. Wt: 394.53
InChI Key: CPBFZGWTFKOQHS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group and a 4-methylpiperidin-1-yl group

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of hydroquinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the piperidinyl group can interact with biological targets such as enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 3,4-Dimethylbenzenesulfonyl chloride: A related compound used as an intermediate in organic synthesis.

  • 4-Methylpiperidine: A simpler compound that can be used as a starting material for the synthesis of more complex derivatives.

Uniqueness: 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its simpler counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-10-12-25(13-11-16)23-20-6-4-5-7-21(20)24-15-22(23)28(26,27)19-9-8-17(2)18(3)14-19/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBFZGWTFKOQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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